molecular formula C8H6N2O B494593 1,5-Naphthyridin-4-ol CAS No. 5423-54-1

1,5-Naphthyridin-4-ol

Cat. No. B494593
CAS RN: 5423-54-1
M. Wt: 146.15g/mol
InChI Key: NSPLFNGUPLZYHV-UHFFFAOYSA-N
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Description

1,5-Naphthyridin-4-ol is a chemical compound with the linear formula C8H6N2O . It is a significant compound in the field of medicinal chemistry due to its wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-Naphthyridin-4-ol and its derivatives has been a subject of interest for many years. The published strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridin-4-ol is represented by the linear formula C8H6N2O . The molecular weight of this compound is 146.15 .


Chemical Reactions Analysis

1,5-Naphthyridin-4-ol exhibits reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . It also shows photoluminescence and electroluminescence properties when used in heteroleptic platinum (II) complexes .


Physical And Chemical Properties Analysis

1,5-Naphthyridin-4-ol is a solid substance under normal conditions . Its molecular weight is 146.15 , and its linear formula is C8H6N2O .

Scientific Research Applications

  • 1,5-Naphthyridine derivatives have been synthesized and characterized for opto-electrical properties, demonstrating potential as materials for high-efficiency OLEDs (Organic Light Emitting Diodes) due to their blue fluorescence, electron-transport, and hole-injecting/hole-transport material properties (Wang et al., 2012).

  • Fused 1,5-Naphthyridines have significant applications in synthetic organic chemistry and medicinal chemistry, showing a wide range of biological activities. Their versatility is highlighted by their role as ligands for metal complexes and in various biological and optical applications (Masdeu et al., 2020).

  • The 1,5-Naphthyridine scaffold has been used for regioselective metalations and functionalizations, contributing to the development of OLED materials and potential antibacterial agents (Balkenhohl et al., 2017).

  • 1,5-Naphthyridine derivatives have been studied as possible reversible inhibitors of gastric H+,K+-ATPase, although their inhibitory potency was not high enough for pharmacological interest (Björk et al., 1996).

  • The molecule has been used in the construction of bridging ligands and corresponding Ru(II) complexes, showing potential in inorganic chemistry (Singh & Thummel, 2009).

  • It has applications in asymmetric hydrogenation processes, providing access to chiral 1,5-diaza-cis-decalins, useful in asymmetric synthesis (Zhang et al., 2015).

  • Studies have identified 1,5-Naphthyridine derivatives as potential therapeutic agents in medicinal chemistry due to their varied biological activities (Fuertes et al., 2020).

  • Iridium(III) complexes with 1,5-Naphthyridin-4-ol derivatives have been studied for use in OLEDs, demonstrating high photoluminescence quantum yields and electron mobilities (Lu et al., 2019).

  • Group III metal chelates based on 4-hydroxy-1,5-naphthyridine derivatives have been synthesized for OLED applications, showing deep blue fluorescence, wide band gap energy, and superior thermal stability (Liao et al., 2009).

Safety And Hazards

The safety data sheet for 1,5-Naphthyridin-4-ol indicates that it may cause respiratory irritation, serious eye damage, and skin irritation. It is also harmful if swallowed .

Future Directions

1,5-Naphthyridin-4-ol and its derivatives have significant importance in the field of medicinal chemistry due to their wide range of biological activities . They are also being studied for their photoluminescence and electroluminescence properties, particularly in the context of near-infrared emitters based on 1,5-naphthyridin-4-ol-containing heteroleptic platinum (II) complexes . These areas of research suggest promising future directions for the application of 1,5-Naphthyridin-4-ol.

properties

IUPAC Name

1H-1,5-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-3-5-9-6-2-1-4-10-8(6)7/h1-5H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPLFNGUPLZYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901670
Record name 1,5-Naphthyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridin-4-ol

CAS RN

5423-54-1, 16795-72-5
Record name 5423-54-1
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Record name 1,5-Naphthyridin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-naphthyridin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
GZ Lu, Q Zhu, L Liu, ZG Wu, YX Zheng… - … applied materials & …, 2019 - ACS Publications
Three iridium(III) complexes (Ir(4tfmpq) 2 mND, Ir(4tfmpq) 2 mmND, and Ir(4tfmpq) 2 mpND) with the 4-(4-(trifluoromethyl)phenyl)quinazoline (4tfmpq) main ligand and 1,5-naphthyridin-4…
Number of citations: 34 pubs.acs.org
J Defaux, M Antoine, M Le Borgne, T Schuster… - …, 2014 - Wiley Online Library
As part of our research projects to identify new chemical entities of biological interest, we developed a synthetic approach and the biological evaluation of (7‐aryl‐1,5‐naphthyridin‐4‐yl)…
E Pitta, O Balabon, MK Rogacki, J Gómez… - European Journal of …, 2017 - Elsevier
During the construction of bioactive molecules, regioselective alkylation of heterocyclic, N/O ambident nucleophiles is a frequently encountered synthetic transformation. In this …
Number of citations: 6 www.sciencedirect.com
HT Kidanu, JH Lee, CT Chen - Materials Advances, 2021 - pubs.rsc.org
Four 1,5-naphthyridin-4-ol-containing platinum complexes, AtFOND, AtFNND, PBSOND, and PBSNND, have been synthesized and characterized for their photoluminescence (PL) and …
Number of citations: 4 pubs.rsc.org
S Abele, G Schmidt, MJ Fleming… - … Process Research & …, 2014 - ACS Publications
Several synthetic routes to 7-fluoro-2-methoxy-8-methyl-1,5-naphthyridine (1) are presented, and their suitability for scale-up is discussed. The way of introducing the fluorine atom is …
Number of citations: 31 pubs.acs.org
H Wei, G Yu, Z Zhao, Z Liu, Z Bian, C Huang - Dalton Transactions, 2013 - pubs.rsc.org
A novel type of NIR-emitting lanthanide complexes Ln(PND)3 (Ln = Nd, Er and Yb) was designed and synthesized based on a tridentate monoanionic N,N,O-ligand 6-(pyridin-2-yl)-1,5-…
Number of citations: 76 pubs.rsc.org
WL Tan - 1985 - search.proquest.com
A series of N 4-substituted 7-halogeno-l, 5-naphthyridin-4-amines have been prepared from 5-halogenopyridin-3-amines through 4-chloro-7-halogeno-l, 5-naphthyridines. Mono-and di-…
Number of citations: 2 search.proquest.com
C Jiravinyu - 1991 - openresearch-repository.anu.edu.au
A large number of heterocyclic compounds has been prepared and tested for antimalarial activity. Di-Mannich bases derived from 4-(7-trifluoromethyl-l, 5-naphthyridin-4-ylamino)-…
SH Liao, JR Shiu, SW Liu, SJ Yeh… - Journal of the …, 2009 - ACS Publications
A series of group III metal chelates have been synthesized and characterized for the versatile application of organic light-emitting diodes (OLEDs). These metal chelates are based on 4-…
Number of citations: 164 pubs.acs.org
M Kokot, M Weiss, I Zdovc, M Anderluh, M Hrast… - Bioorganic …, 2022 - Elsevier
Novel bacterial topoisomerase inhibitors (NBTIs) are an important new class of antibacterials targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). …
Number of citations: 3 www.sciencedirect.com

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